An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride for Advanced Chemical Synthesis
An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride for Advanced Chemical Synthesis
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical properties of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride. The information presented herein is curated to provide not only foundational data but also practical insights into its synthesis, handling, and application, ensuring scientific integrity and operational excellence.
Core Compound Identity and Physicochemical Properties
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride, a key intermediate in organic synthesis, possesses a unique molecular architecture that makes it a valuable building block for novel chemical entities. Its reactivity is primarily dictated by the electrophilic sulfonyl chloride moiety attached to the dihydrobenzofuran scaffold.
Structural and Molecular Data
A summary of the fundamental properties of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
| CAS Number | 115010-11-2 | [1] |
| Molecular Formula | C₈H₇ClO₃S | [1] |
| Molecular Weight | 218.65 g/mol | [1] |
| Appearance | White to light yellow to green powder/crystal | |
| Melting Point | 83.0 to 87.0 °C | |
| Boiling Point (Predicted) | 339.6±31.0 °C | [2] |
| Density (Predicted) | 1.495±0.06 g/cm³ | [2] |
Solubility Profile
The solubility of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride is a critical parameter for its application in synthesis. Based on available data, it is soluble in toluene.[2] Further empirical studies would be beneficial to fully characterize its solubility in a wider range of common organic solvents.
Spectral Characterization
Detailed spectral analysis is crucial for the unambiguous identification and quality control of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride.
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Mass Spectrometry (MS): Field Desorption Mass Spectrometry (FDMS) in methanol shows a molecular ion peak (M+) at m/z 218.[2] Predicted collision cross-section values for various adducts are also available, providing further means for mass spectrometric identification.[3]
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Infrared (IR) Spectroscopy: Although a specific experimental IR spectrum for this compound was not found, sulfonyl chlorides, in general, exhibit strong, characteristic absorption bands in the IR spectrum. These typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ due to the S=O stretching vibrations. The presence of the dihydrobenzofuran ring would also contribute to the overall spectrum.
Synthesis and Purification
The synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride can be achieved through the sulfonation of 2,3-dihydrobenzofuran followed by chlorination. A detailed protocol is outlined below, based on established patent literature.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride.
Caption: Synthetic pathway for 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride.
Detailed Experimental Protocol
The following protocol is adapted from the procedure described in European Patent EP 0 583 960 A2.[2]
Materials:
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2,3-Dihydrobenzofuran
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Sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex
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N,N-Dimethylformamide (DMF)
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Thionyl chloride (SOCl₂)
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Toluene
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Water
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Magnesium sulfate (MgSO₄)
Procedure:
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Sulfonation:
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To a 250 ml, 3-necked flask under a nitrogen atmosphere, add SO₃-DMF complex (9.2 g, 60 mmoles) and DMF (20 ml).
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Stir the solution at room temperature and add 2,3-dihydrobenzofuran (6.0 g, 50 mmoles) dropwise.
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Slowly heat the solution to 85-90°C over one hour.
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Allow the resulting light brown solution to cool to room temperature.
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Chlorination and Work-up:
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To the cooled solution, add thionyl chloride (7.2 g, 60 mmoles) dropwise.
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The reaction mixture is then further processed, which can involve heating to drive the chlorination to completion.
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After the reaction is complete, the mixture is worked up by adding water and toluene.
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The layers are separated, and the aqueous layer is extracted with toluene.
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The combined organic layers are washed with water and dried over magnesium sulfate.
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The solvent is removed under vacuum to yield the final product.
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Yield: A yield of 91.7% has been reported for this procedure.[2]
Handling, Storage, and Safety
As a reactive sulfonyl chloride, proper handling and storage procedures are imperative to ensure safety and maintain the integrity of the compound.
Safety Precautions
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage. It may also be corrosive to metals. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Storage and Stability
This compound is sensitive to moisture and heat.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerated environment (2-8°C).[1][2] Exposure to moisture will lead to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, rendering it inactive for its intended purpose.
Applications in Research and Development
The primary utility of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The sulfonyl chloride group is a key functional handle for the introduction of the dihydrobenzofuran moiety into various molecular scaffolds.
Synthesis of Sulfonamides
The reaction of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride with primary or secondary amines readily forms the corresponding sulfonamides. This class of compounds is of significant interest in drug discovery due to their wide range of biological activities.
Preparation of Biologically Active Compounds
The dihydrobenzofuran nucleus is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. The use of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride allows for the facile incorporation of this scaffold, enabling the exploration of new chemical space in the development of novel therapeutic agents. For instance, bicyclic aromatic sulfonamides derived from this compound can be further reacted to synthesize diaryl sulfonylureas, which have been investigated as potential antitumor agents.[2]
Conclusion
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride is a valuable and reactive intermediate for organic synthesis. This guide has provided a detailed overview of its physical properties, a robust synthesis protocol, and essential handling information. A thorough understanding of these characteristics is paramount for its effective and safe utilization in the laboratory and in the development of new chemical entities. Further research to fully characterize its spectral properties and solubility in a broader range of solvents would be a valuable addition to the existing literature.
References
- This cit
- Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. European Patent Office. [URL: https://patents.google.
- This cit
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- 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/496-16-2_13cnmr.htm]
- This cit
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- 2,3-dihydrobenzofuran-5-sulfonyl chloride (C8H7ClO3S). PubChemLite. [URL: https://pubchemlite.org/compound/2776154]
- This cit
- 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride | 115010-11-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8885662.htm]
- This cit
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- 2,3-Dihydrobenzofuran-5-sulfonyl Chloride 115010-11-2. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/D3553]
